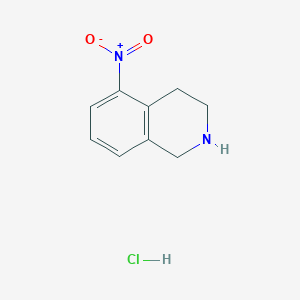

5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-nitro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.ClH/c12-11(13)9-3-1-2-7-6-10-5-4-8(7)9;/h1-3,10H,4-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEFGAMDARONNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187932-31-5 | |

| Record name | 5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride: Synthesis, Characterization, and Application

This guide provides an in-depth technical overview of 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple datasheet to offer field-proven insights into the compound's synthesis, structural characterization, and strategic applications, with a focus on the causal relationships that govern its chemical behavior and utility.

Introduction: The Strategic Importance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals.[1] Its rigid, bicyclic framework is adept at presenting substituents in a defined three-dimensional space, making it an ideal starting point for designing molecules that interact with complex biological targets such as enzymes and receptors.[2]

While the parent THIQ structure is valuable, its functionalization is key to unlocking its therapeutic potential. The introduction of a nitro group, specifically at the 5-position, transforms the molecule into a highly versatile synthetic intermediate. The nitro group is a powerful electron-withdrawing group and a synthetic handle that can be readily converted into other functional groups, most notably an amine. This allows for the subsequent elaboration of the benzene ring, providing a gateway to a diverse array of novel chemical entities. This compound combines this synthetic versatility with enhanced solubility and stability, making it a preferred reagent in many discovery pipelines.[3]

Physicochemical and Structural Properties

The hydrochloride salt of 5-Nitro-1,2,3,4-tetrahydroisoquinoline is typically supplied as a stable, white to off-white solid, which improves its shelf-life and handling characteristics compared to the free base.[3] The protonation of the basic secondary amine enhances aqueous solubility, a critical factor for its use in various reaction conditions and biological assays.

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| Synonyms | 5-Nitro-THIQ HCl | N/A |

| Molecular Formula | C₉H₁₀N₂O₂·HCl | [3] |

| Molecular Weight | 214.65 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| CAS Number | 1187932-31-5 (for Hydrochloride) | [4] |

| CAS Number | 41959-45-9 (for Free Base) | [5] |

| Purity | Typically ≥96% | [4] |

| Storage Conditions | Store at 0-8 °C, inert atmosphere, keep in dark place | [3][4] |

Chemical Structure:

Synthesis and Purification: A Protocol Built on Mechanistic Understanding

The synthesis of 5-Nitro-1,2,3,4-tetrahydroisoquinoline is primarily achieved through the electrophilic nitration of the parent 1,2,3,4-tetrahydroisoquinoline. The regioselectivity of this reaction is a critical consideration.

The Causality of Regioselective Nitration

In an electrophilic aromatic substitution reaction like nitration, the outcome is governed by the electronic properties of the starting material. The THIQ scaffold contains two key features: a fused benzene ring and a secondary amine within a saturated heterocyclic ring.

-

Under strongly acidic conditions (e.g., H₂SO₄/HNO₃): The secondary amine (pKa ~9-10) is fully protonated, forming an ammonium ion (-NH₂⁺-). This group is strongly deactivating and a meta-director. Therefore, nitration under these conditions would be expected to yield the 7-nitro isomer as the major product.

-

With a Protected Amine: To direct the nitration to the ortho and para positions relative to the annulated nitrogen, the amine's activating and directing influence must be preserved. This is achieved by protecting the amine with a group like acetyl (-COCH₃) or trifluoroacetyl (-COCF₃). The lone pair on the nitrogen is delocalized into the carbonyl, reducing its basicity and preventing protonation. The protected amide group remains an ortho, para-director. Since the 6-position (para) is sterically unhindered and electronically activated, it is a major site of nitration. The 8-position is sterically hindered by the heterocyclic ring. The 5-position (ortho) is also activated, making it a viable, though often minor, product depending on the precise conditions and protecting group used.[6]

The following protocol represents a logical, field-proven approach to synthesizing the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established principles of electrophilic nitration of activated aromatic systems.

Step 1: N-Acetylation of 1,2,3,4-Tetrahydroisoquinoline

-

Setup: To a stirred solution of 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C in an ice bath, add triethylamine (1.2 eq).

-

Reaction: Add acetyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.

-

Monitoring & Workup: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC until the starting material is consumed. Quench the reaction with water and separate the organic layer. Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-acetyl-1,2,3,4-tetrahydroisoquinoline.

Step 2: Nitration of N-acetyl-1,2,3,4-tetrahydroisoquinoline

-

Setup: Cool concentrated sulfuric acid to 0 °C in a flask equipped with a dropping funnel.

-

Reaction: Slowly add the N-acetyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) from Step 1. Once dissolved, add a solution of nitric acid (1.1 eq) in sulfuric acid dropwise, maintaining the temperature at 0 °C.

-

Monitoring & Workup: Stir the mixture at 0 °C for 1-2 hours. Carefully pour the reaction mixture onto crushed ice and basify with a cold, concentrated NaOH or NH₄OH solution to pH > 10. Extract the product with ethyl acetate. Combine the organic extracts, dry over Na₂SO₄, and concentrate to yield a mixture of nitro isomers.

-

Purification: Separate the 5-nitro isomer from other isomers (primarily the 7-nitro) using flash column chromatography on silica gel.

Step 3: Deprotection and Salt Formation

-

Deprotection: Reflux the purified 5-nitro-N-acetyl-tetrahydroisoquinoline (1.0 eq) in 6M aqueous HCl for 4-6 hours.

-

Isolation: Cool the reaction mixture. The product, this compound, will often precipitate. Collect the solid by filtration.

-

Purification: If necessary, recrystallize the hydrochloride salt from an ethanol/ether mixture to yield the final, purified product.

Synthesis Workflow Diagram

Caption: Synthetic workflow for 5-Nitro-1,2,3,4-tetrahydroisoquinoline HCl.

Spectroscopic Characterization: A Self-Validating System

Structural confirmation is paramount. While a definitive, published spectrum for this specific compound is elusive, its structure can be confidently assigned by predicting the key features in its NMR and mass spectra based on well-established principles and data from analogous compounds.[7][8][9]

Expected ¹H and ¹³C NMR Data

The following table outlines the expected chemical shifts (δ) in a solvent like DMSO-d₆. The hydrochloride salt form will result in a broad signal for the two N-H protons and a general downfield shift of adjacent protons (C1, C3) compared to the free base.

| Position | Expected ¹H NMR (δ, ppm, multiplicity) | Expected ¹³C NMR (δ, ppm) | Rationale |

| N-H₂⁺ | ~9.5-10.5 (broad s, 2H) | N/A | Acidic protons of the ammonium salt, often broad and exchangeable. |

| C1-H₂ | ~4.4 (t, 2H) | ~45 | Methylene protons adjacent to the electron-withdrawing ammonium nitrogen, significantly downfield. |

| C3-H₂ | ~3.4 (t, 2H) | ~41 | Methylene protons adjacent to the ammonium nitrogen. |

| C4-H₂ | ~3.1 (t, 2H) | ~25 | Benzylic methylene protons. |

| C6-H | ~7.5 (d) | ~123 | Aromatic proton ortho to the nitro group. |

| C7-H | ~7.4 (t) | ~128 | Aromatic proton meta to the nitro group. |

| C8-H | ~7.9 (d) | ~127 | Aromatic proton ortho to the nitro group and adjacent to the fused ring. |

| C4a | N/A | ~130 | Quaternary aromatic carbon. |

| C5 | N/A | ~148 | Aromatic carbon bearing the nitro group, strongly deshielded. |

| C8a | N/A | ~135 | Quaternary aromatic carbon. |

Note: Multiplicities are predicted (s=singlet, d=doublet, t=triplet). Actual coupling constants (J) would be in the range of 6-8 Hz for the aliphatic protons and 7-9 Hz for the aromatic protons.

Mass Spectrometry

In an electrospray ionization mass spectrum (ESI-MS) in positive mode, the expected molecular ion would correspond to the free base (M+H)⁺ after loss of HCl.

-

Expected [M+H]⁺: 179.0815 (for C₉H₁₁N₂O₂⁺)

Applications in Research and Drug Development

5-Nitro-1,2,3,4-tetrahydroisoquinoline HCl is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value starting material. Its utility stems from the synthetic transformations of the nitro group.

Versatile Synthetic Intermediate

The primary application is the reduction of the nitro group to a primary amine (5-amino-THIQ). This amine can then be functionalized in numerous ways:

-

Amide/Sulfonamide formation: Coupling with carboxylic acids or sulfonyl chlorides.

-

Reductive amination: Reaction with aldehydes or ketones.

-

Diazotization: Conversion to a diazonium salt, which can be displaced by a wide range of nucleophiles (e.g., -OH, -F, -Cl, -Br, -CN) via Sandmeyer or related reactions.

This versatility allows chemists to rapidly generate libraries of substituted THIQ analogs for structure-activity relationship (SAR) studies.[1] The THIQ scaffold has been successfully employed in drugs targeting a wide range of conditions, demonstrating the value of such building blocks. For instance, the ACE inhibitor Quinapril contains a THIQ core, highlighting the scaffold's clinical relevance.[4]

Caption: Role of 5-Nitro-THIQ as a precursor for diverse chemical libraries.

Application in Neuroscience Research

Derivatives of THIQ have shown significant promise in the field of neurodegenerative diseases.[5] Research has indicated that certain THIQ derivatives can modulate the proteolytic processing of amyloid precursor protein (APP), a key event in the pathology of Alzheimer's disease.[10] Specifically, some compounds have been shown to both stimulate the release of the neuroprotective sAPPα fragment and inhibit gamma-secretase, the enzyme responsible for generating the toxic Aβ peptide.[10] 5-Nitro-THIQ HCl serves as a crucial starting material for synthesizing novel analogs to explore this neuroprotective potential further.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. All protocols involving this compound must be preceded by a thorough risk assessment.

-

Hazard Identification: Based on data for related compounds, this compound should be handled as a hazardous substance. It is expected to cause skin and serious eye irritation.[11][12] Nitroaromatic compounds as a class can have long-term toxicity, and appropriate care should be taken to avoid exposure.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed. Store in a cool, dark, and dry place, preferably in a refrigerator at 0-8 °C as recommended by suppliers.[3] Store away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than a catalog chemical; it is a strategic tool for chemical innovation. Its value lies in the potent combination of the medicinally-proven THIQ scaffold and the synthetic flexibility afforded by the 5-nitro group. A thorough understanding of the chemical principles governing its synthesis and reactivity allows researchers to efficiently leverage this compound as a gateway to novel and diverse molecular architectures, particularly in the pursuit of new therapeutics for neurological disorders.

References

- 1. 5-NITRO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE HYDROCHLORIDE(41959-45-9) 1H NMR spectrum [chemicalbook.com]

- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 3. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Synthesis of novel angiotensin converting enzyme inhibitor quinapril and related compounds. A divergence of structure-activity relationships for non-sulfhydryl and sulfhydryl types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

- 7. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 5-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a key chemical intermediate with significant applications in pharmaceutical research and development. Its structure, featuring a tetrahydroisoquinoline core and a nitro functional group, makes it a valuable building block for the synthesis of a variety of bioactive molecules. This technical guide provides a comprehensive overview of the core physical properties of this compound, offering essential data and insights for its effective use in a laboratory and drug development setting. The hydrochloride salt form of this compound notably enhances its solubility, a critical factor in its utility for various biological assays and formulation studies.[1]

Chemical Identity and Structure

The fundamental identity of any chemical compound lies in its structure and basic chemical identifiers. These properties are crucial for accurate documentation, procurement, and regulatory compliance.

Molecular Structure:

The molecular structure of this compound is depicted below. The tetrahydroisoquinoline core is substituted with a nitro group at the 5-position of the aromatic ring. The hydrochloride salt is formed at the secondary amine of the tetrahydroisoquinoline ring.

Chemical Structure of this compound

Summary of Physical Properties

A concise summary of the key physical and chemical identifiers for this compound is provided in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 41959-45-9 | [1] |

| Molecular Formula | C₉H₁₀N₂O₂·HCl | [1][2] |

| Molecular Weight | 214.65 g/mol | [1][2] |

| Appearance | White solid | [1] |

| Purity | ≥ 96% (HPLC) | [2] |

| Melting Point | Not readily available | |

| Boiling Point | Not applicable (decomposes) | [2] |

| Solubility | Enhanced solubility in aqueous solutions due to the hydrochloride salt. Specific quantitative data is not readily available. | [1] |

| Storage Conditions | Store at 0-8 °C in a dark, inert atmosphere. | [1][2] |

Detailed Physical Characteristics

Appearance and Form

This compound is typically supplied as a white solid.[1] The physical form is generally a crystalline powder, which is convenient for weighing and dissolution in laboratory settings.

Melting Point

A definitive melting point for this compound is not consistently reported in publicly available literature or supplier specifications. As with many hydrochloride salts of organic amines, it may exhibit decomposition upon heating, which can make a sharp melting point determination challenging. Researchers should carefully observe the substance's behavior upon heating, noting any color change or degradation as the temperature approaches its decomposition point.

Solubility Profile

Experimental Protocol for Solubility Determination:

For researchers requiring precise solubility data, a standardized experimental protocol is recommended:

-

Solvent Selection: Choose a range of relevant solvents (e.g., deionized water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (DMSO)).

-

Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker or rotator is advised.

-

Phase Separation: Centrifuge the saturated solution to pellet the undissolved solid.

-

Quantification: Carefully remove a known volume of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in units of mg/mL or mol/L.

Workflow for Experimental Solubility Determination

Spectroscopic Data

Spectroscopic data is essential for the verification of the chemical structure and purity of this compound. While specific spectra are proprietary to suppliers, the expected characteristic signals are discussed below.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, with shifts influenced by the electron-withdrawing nitro group. The aliphatic protons of the tetrahydroisoquinoline ring would appear as multiplets in the upfield region. The N-H proton of the hydrochloride salt may be broadened and its chemical shift can be solvent-dependent.

-

¹³C NMR: The carbon NMR would display signals corresponding to the nine carbon atoms in the molecule. The aromatic carbons would be in the downfield region, with the carbon bearing the nitro group being significantly deshielded. The aliphatic carbons would be found in the upfield region.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the various functional groups. Key expected peaks include:

-

N-O stretching vibrations of the nitro group (typically two strong bands around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹).

-

N-H stretching of the secondary ammonium salt in the region of 2700-2250 cm⁻¹.

-

C-H stretching of the aromatic and aliphatic portions of the molecule.

-

Aromatic C=C stretching vibrations.

-

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show the molecular ion peak corresponding to the free base (C₉H₁₀N₂O₂) after the loss of HCl. Fragmentation patterns would be consistent with the tetrahydroisoquinoline structure.

Handling and Storage

For the safe handling and to maintain the integrity of this compound, the following practices are recommended:

-

Storage: The compound should be stored at 0-8 °C in a tightly sealed container, protected from light and moisture.[1] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential degradation.[2]

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural similarity to biologically active molecules makes it a valuable precursor for developing novel therapeutics, particularly those targeting neurological disorders.[1] Researchers have utilized this compound in studies focusing on neuroprotective effects and as a fundamental building block in complex organic synthesis.[1]

References

An In-depth Technical Guide to 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a key chemical intermediate with significant applications in pharmaceutical research and development. Its structure, featuring a tetrahydroisoquinoline core with a nitro group, makes it a valuable building block for the synthesis of a variety of bioactive molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and its emerging role in neuroscience research, particularly in the context of neuroprotection. The hydrochloride salt form enhances its solubility, making it highly suitable for use in various biological assays and for the development of potential therapeutic agents.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 1187932-31-5 | [2][3][4][5][6] |

| Molecular Formula | C₉H₁₁ClN₂O₂ | [2][4] |

| Molecular Weight | 214.65 g/mol | [1][4] |

| Appearance | White solid | [1] |

| Purity | ≥ 96% | [4] |

| Storage Conditions | Keep in dark place, Inert atmosphere, Room temperature | [4] |

Synthesis Strategies

The synthesis of this compound can be approached through several synthetic routes. The two primary strategies involve either the direct nitration of a protected tetrahydroisoquinoline precursor or the construction of the tetrahydroisoquinoline ring from a pre-nitrated starting material.

Method 1: Nitration of N-Acetyl-1,2,3,4-tetrahydroisoquinoline

This method involves the nitration of the readily available N-acetyl-1,2,3,4-tetrahydroisoquinoline. It is important to note that this reaction typically yields a mixture of isomers, primarily the 5-nitro and 7-nitro derivatives, which then require separation.

Reaction Scheme:

Caption: Nitration of N-Acetyl-1,2,3,4-tetrahydroisoquinoline.

Experimental Protocol (Representative):

-

N-Acetylation: 1,2,3,4-tetrahydroisoquinoline is acetylated using acetic anhydride in a suitable solvent to protect the secondary amine.

-

Nitration: The resulting N-acetyl-1,2,3,4-tetrahydroisoquinoline is slowly added to a cooled mixture of concentrated sulfuric acid and potassium nitrate. The reaction temperature is carefully controlled to prevent over-nitration.

-

Work-up and Separation: The reaction mixture is quenched with ice water and neutralized. The product mixture is extracted and the 5-nitro and 7-nitro isomers are separated using column chromatography.

-

De-acetylation: The purified 2-acetyl-5-nitro-1,2,3,4-tetrahydroisoquinoline is hydrolyzed under acidic or basic conditions to remove the acetyl group.

-

Salt Formation: The resulting 5-Nitro-1,2,3,4-tetrahydroisoquinoline free base is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt.

Method 2: Pictet-Spengler Reaction of a Nitrophenylethylamine Derivative

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines.[7][8][9][10][11] In this approach, a nitrophenylethylamine derivative is condensed with an aldehyde (commonly formaldehyde or its equivalent) in the presence of a strong acid to facilitate cyclization.

Reaction Scheme:

Caption: Pictet-Spengler synthesis of 5-Nitro-1,2,3,4-tetrahydroisoquinoline.

Experimental Protocol (Representative):

-

Starting Material Preparation: An appropriately N-protected o-nitrophenylethylamine is synthesized. The choice of protecting group is crucial for the success of the cyclization step.

-

Pictet-Spengler Cyclization: The protected nitrophenylethylamine is reacted with a source of formaldehyde (e.g., paraformaldehyde) in the presence of a strong acid catalyst, such as a mixture of sulfuric acid and acetic acid.[12]

-

Work-up and Purification: The reaction is quenched, neutralized, and the crude product is extracted and purified by crystallization or chromatography.

-

Deprotection: The protecting group is removed under appropriate conditions to yield the free amine.

-

Salt Formation: The purified 5-Nitro-1,2,3,4-tetrahydroisoquinoline is converted to its hydrochloride salt as described in Method 1.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information on the number and connectivity of protons in the molecule. Expected signals would include those for the aromatic protons, the benzylic protons, and the protons of the ethylamine moiety.

-

¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[13][14][15]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.

Applications in Drug Discovery and Neuroscience

The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[16] The introduction of a nitro group in the 5-position of the tetrahydroisoquinoline ring system opens up avenues for further chemical modifications and can influence the biological activity of the molecule.

Potential as a Neuroprotective Agent

There is growing evidence to suggest that tetrahydroisoquinoline derivatives possess neuroprotective properties.[17][18] While direct studies on 5-Nitro-1,2,3,4-tetrahydroisoquinoline are limited, research on analogous compounds, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), provides valuable insights into its potential mechanism of action.

Studies have shown that 1MeTIQ exhibits neuroprotective effects by acting as an uncompetitive NMDA receptor antagonist.[19][20] Overactivation of NMDA receptors by the neurotransmitter glutamate leads to excitotoxicity, a key process implicated in neuronal cell death in various neurodegenerative disorders. By blocking the NMDA receptor ion channel, these compounds can mitigate the detrimental effects of excessive glutamate.

Proposed Mechanism of Neuroprotection:

Caption: Proposed neuroprotective mechanism via NMDA receptor antagonism.

The neuroprotective potential of this compound warrants further investigation, particularly in in vitro and in vivo models of neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and ischemic stroke.

Role as a Synthetic Intermediate

Beyond its potential intrinsic biological activity, this compound serves as a versatile intermediate for the synthesis of more complex molecules. The nitro group can be readily reduced to an amino group, which can then be further functionalized. The tetrahydroisoquinoline core itself can also be modified at various positions to generate a library of compounds for structure-activity relationship (SAR) studies.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in drug discovery and neuroscience research. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry methodologies. The potential for this compound and its derivatives to act as neuroprotective agents, possibly through the antagonism of NMDA receptors, makes it a compelling target for further investigation. This guide provides a foundational understanding of this important molecule, paving the way for future research and development endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - C9H11ClN2O2 | CSCS00020648290 [chem-space.com]

- 3. 1187932-31-5|this compound|BLD Pharm [bldpharm.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. 5-Nitro-1,2,3,4-tetrahydro-isoquinoline hydrochloride | 1187932-31-5 [chemicalbook.com]

- 6. 5-Nitro-1,2,3,4-tetrahydro-isoquinoline hydrochloride (1 x 5 g) | Alchimica [shop.alchimica.cz]

- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 11. name-reaction.com [name-reaction.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. jfda-online.com [jfda-online.com]

- 15. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 1-Methyl-1,2,3,4-tetrahydroisoquinoline and established uncompetitive NMDA receptor antagonists induce tolerance to excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis of 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride, a key building block in medicinal chemistry and drug discovery. The tetrahydroisoquinoline scaffold is a privileged structure found in numerous biologically active compounds and natural products. The introduction of a nitro group at the 5-position offers a versatile handle for further chemical modifications, making this compound a valuable intermediate in the development of novel therapeutics. This document details a robust synthetic strategy, moving from commercially available starting materials to the final hydrochloride salt, with a focus on the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a fundamental structural motif in a vast array of pharmacologically active molecules. Its presence in natural alkaloids and synthetic compounds has been associated with a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and neuroprotective effects. The strategic functionalization of the THIQ scaffold is a cornerstone of modern medicinal chemistry.

This compound serves as a crucial intermediate for the synthesis of more complex molecules. The nitro group, an electron-withdrawing substituent, not only influences the chemical properties of the isoquinoline ring system but also provides a reactive site for further transformations, such as reduction to an amine, which can then be elaborated into a variety of functional groups. This guide focuses on a reliable and scalable synthetic route to this important compound.

Synthetic Strategy: A Rationale-Driven Approach

The synthesis of 5-Nitro-1,2,3,4-tetrahydroisoquinoline is not as straightforward as a simple nitration of the parent tetrahydroisoquinoline. Direct nitration of 1,2,3,4-tetrahydroisoquinoline typically leads to a mixture of isomers, with the 7-nitro product often predominating, and can also result in dinitration. To achieve regioselective synthesis of the 5-nitro isomer, a more controlled approach is necessary.

The strategy outlined here is based on the work of Chen et al., which provides a convenient method for the preparation of various nitro-substituted tetrahydroisoquinolines. This approach involves the construction of the tetrahydroisoquinoline ring from a pre-functionalized nitrophenylethylamine derivative, ensuring the desired regiochemistry of the nitro group. The key steps are:

-

Protection of the Amine: The synthesis begins with the protection of the amino group of a suitable nitrophenylethylamine. This is crucial to prevent side reactions and to direct the subsequent cyclization. A sulfonyl protecting group, such as a methylsulfonyl group, is employed due to its stability under the acidic conditions of the cyclization step and its reliable removal during deprotection.

-

Intramolecular Cyclization: The core tetrahydroisoquinoline ring system is formed via an intramolecular electrophilic aromatic substitution reaction. This acid-catalyzed cyclization, a variation of the Pictet-Spengler reaction, utilizes paraformaldehyde as the source of the C1 carbon of the isoquinoline ring.

-

Deprotection and Salt Formation: The final steps involve the removal of the sulfonyl protecting group to liberate the free secondary amine, followed by conversion to the hydrochloride salt to improve stability and handling characteristics.

This multi-step sequence provides a high degree of control over the final product's structure, a critical aspect of rational drug design and development.

Experimental Protocols

Part 1: Synthesis of N-Methylsulfonyl-2-(2-nitrophenyl)ethylamine

The synthesis of the key precursor, N-methylsulfonyl-2-(2-nitrophenyl)ethylamine, is the first critical phase of this process.

Materials:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) |

| 2-(2-Nitrophenyl)ethylamine | 166.18 | - |

| Methanesulfonyl chloride | 114.55 | 1.48 |

| Triethylamine | 101.19 | 0.726 |

| Dichloromethane (DCM) | 84.93 | 1.33 |

Procedure:

-

To a solution of 2-(2-nitrophenyl)ethylamine (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 equivalents).

-

Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methylsulfonyl-2-(2-nitrophenyl)ethylamine.

-

Purify the crude product by recrystallization or column chromatography.

Part 2: Synthesis of 2-Methylsulfonyl-5-nitro-1,2,3,4-tetrahydroisoquinoline

This step involves the acid-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline ring.

Materials:

| Reagent | Molar Mass ( g/mol ) |

| N-Methylsulfonyl-2-(2-nitrophenyl)ethylamine | 244.27 |

| Paraformaldehyde | (30.03)n |

| Sulfuric acid (60%) | - |

| Acetic acid | 60.05 |

Procedure:

-

To a solution of N-methylsulfonyl-2-(2-nitrophenyl)ethylamine (1 equivalent) in acetic acid, add paraformaldehyde (2 equivalents).

-

Carefully add 60% sulfuric acid to the mixture.

-

Heat the reaction mixture to 40-50 °C and stir for the specified time, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

-

Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

-

Collect the precipitate by filtration, wash with water, and dry to obtain the crude 2-methylsulfonyl-5-nitro-1,2,3,4-tetrahydroisoquinoline.

-

Purify the product by recrystallization.

Part 3: Synthesis of this compound

The final step involves the deprotection of the sulfonyl group and the formation of the hydrochloride salt.

Materials:

| Reagent | Molar Mass ( g/mol ) |

| 2-Methylsulfonyl-5-nitro-1,2,3,4-tetrahydroisoquinoline | 256.28 |

| Hydrobromic acid (48%) | 80.91 |

| Hydrochloric acid (concentrated) | 36.46 |

| Isopropanol | 60.10 |

Procedure:

-

Reflux a mixture of 2-methylsulfonyl-5-nitro-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in 48% hydrobromic acid.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Upon completion, cool the reaction mixture and neutralize it with a base to precipitate the free amine.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic solution and dissolve the residue in isopropanol.

-

Add concentrated hydrochloric acid to the isopropanolic solution to precipitate the hydrochloride salt.

-

Collect the this compound by filtration, wash with cold isopropanol, and dry under vacuum.

Visualization of the Synthetic Pathway

The following diagram illustrates the key transformations in the synthesis of this compound.

Caption: Synthetic route to this compound.

Safety and Handling

The synthesis of this compound involves the use of hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Nitro Compounds: Nitroaromatic compounds are potentially explosive and should be handled with care. Avoid heat, shock, and friction.

-

Acids and Bases: Concentrated acids and bases are corrosive. Handle with appropriate gloves and eye protection.

-

Solvents: Organic solvents are flammable and may be toxic. Use in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

This technical guide provides a detailed and rationale-driven approach to the synthesis of this compound. By starting with a pre-functionalized nitrophenylethylamine, this method ensures the regioselective formation of the desired 5-nitro isomer, a key intermediate for the development of novel pharmaceuticals. The provided experimental protocols, along with the underlying chemical principles, offer a solid foundation for researchers and scientists in the field of drug discovery and organic synthesis.

Introduction: The Tetrahydroisoquinoline Scaffold and its Neuromodulatory Potential

An In-Depth Technical Guide to the Putative Mechanism of Action of 5-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Disclaimer: As of late 2025, the scientific literature lacks specific, in-depth studies on the mechanism of action for this compound. This guide, therefore, extrapolates a putative mechanism based on the well-established pharmacology of the parent scaffold, 1,2,3,4-tetrahydroisoquinoline (THIQ), and its various derivatives. The proposed actions and experimental designs are rooted in established principles of neuropharmacology and medicinal chemistry to provide a foundational framework for future research.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds, including some endogenous alkaloids found in the mammalian brain. These molecules are recognized for their diverse interactions with the central nervous system (CNS), particularly within monoaminergic systems. The addition of a nitro group at the 5-position of the aromatic ring, as in 5-Nitro-1,2,3,4-tetrahydroisoquinoline, is predicted to significantly modulate the electronic properties and steric profile of the parent molecule, thereby influencing its binding affinity, selectivity, and intrinsic activity at various neuronal targets. This guide will explore the most probable mechanisms of action for this compound, drawing from the extensive research on related THIQ analogues.

Part 1: Postulated Primary Mechanism of Action - Monoamine Oxidase Inhibition

A primary and well-documented activity of many THIQ derivatives is the inhibition of monoamine oxidase (MAO), a critical enzyme responsible for the degradation of neurotransmitters such as dopamine, serotonin, and norepinephrine.

The Rationale for MAO Inhibition

The structural similarity of the THIQ scaffold to endogenous monoamines makes it a prime candidate for interaction with the active site of MAO enzymes (MAO-A and MAO-B). The nitrogen atom in the isoquinoline ring is crucial for this interaction. The presence of the electron-withdrawing nitro group at the 5-position could enhance the affinity of the molecule for the flavin adenine dinucleotide (FAD) cofactor within the MAO active site, potentially leading to potent and possibly selective inhibition.

Proposed Interaction at the MAO Active Site

It is hypothesized that 5-Nitro-THIQ hydrochloride acts as a competitive inhibitor of MAO. The protonated nitrogen of the hydrochloride salt would facilitate initial binding to the active site gorge. The aromatic ring would then form π-π stacking interactions with aromatic residues in the enzyme's substrate cavity. The nitro group could form hydrogen bonds with nearby amino acid residues, anchoring the inhibitor and contributing to its binding affinity and potential selectivity between MAO-A and MAO-B.

Downstream Signaling Consequences of MAO Inhibition

By inhibiting MAO, 5-Nitro-THIQ would increase the synaptic concentration of monoamine neurotransmitters. This elevation would lead to enhanced activation of postsynaptic receptors, such as dopamine (D1, D2), serotonin (5-HT), and adrenergic (α and β) receptors. This cascade is responsible for the antidepressant and neuroprotective effects observed with many known MAO inhibitors.

Caption: Putative mechanism of 5-Nitro-THIQ as a Monoamine Oxidase Inhibitor.

Part 2: Secondary Putative Mechanism - Dopaminergic Receptor Modulation

Beyond MAO inhibition, certain THIQ derivatives have shown direct activity at dopamine receptors. This presents a plausible secondary mechanism for 5-Nitro-THIQ.

Direct Receptor Interaction

The THIQ structure can be considered a constrained analog of phenylethylamine, the backbone of dopamine. This structural mimicry could allow 5-Nitro-THIQ to bind directly to dopamine receptors, potentially as a partial agonist or an antagonist, depending on the specific interactions within the receptor's binding pocket. The 5-nitro substitution would be critical in defining this interaction profile.

Experimental Workflow for Elucidating the Mechanism of Action

A systematic experimental approach is required to validate these hypothesized mechanisms. The following workflow outlines the key assays.

Caption: Experimental workflow for characterizing 5-Nitro-THIQ's mechanism.

Part 3: Methodologies and Protocols

Protocol: In Vitro MAO Inhibition Assay

This protocol is designed to determine the inhibitory potency (IC₅₀) of 5-Nitro-THIQ hydrochloride against human recombinant MAO-A and MAO-B.

Objective: To quantify the concentration of 5-Nitro-THIQ required to inhibit 50% of MAO-A and MAO-B activity.

Materials:

-

Human recombinant MAO-A and MAO-B enzymes

-

Kynuramine (MAO-A substrate)

-

Benzylamine (MAO-B substrate)

-

This compound (test compound)

-

Clorgyline (MAO-A selective inhibitor control)

-

Selegiline (MAO-B selective inhibitor control)

-

Phosphate buffer (100 mM, pH 7.4)

-

96-well microplate

-

Spectrofluorometer

Procedure:

-

Compound Preparation: Prepare a stock solution of 5-Nitro-THIQ in DMSO. Create a serial dilution series in phosphate buffer to achieve final concentrations ranging from 1 nM to 100 µM.

-

Enzyme Preparation: Dilute the MAO-A and MAO-B enzymes in phosphate buffer to their optimal working concentrations.

-

Assay Setup: In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound dilution (or control inhibitor), and 25 µL of the diluted enzyme.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the reaction by adding 25 µL of the appropriate substrate (kynuramine for MAO-A, benzylamine for MAO-B).

-

Reaction Incubation: Incubate the plate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 75 µL of 2 M NaOH.

-

Fluorescence Reading: Measure the fluorescence of the product (4-hydroxyquinoline for MAO-A) at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Radioligand Binding Assay for Dopamine D2 Receptor

This protocol assesses the ability of 5-Nitro-THIQ to displace a known radiolabeled ligand from the dopamine D2 receptor.

Objective: To determine the binding affinity (Ki) of 5-Nitro-THIQ for the human dopamine D2 receptor.

Materials:

-

Membranes from cells expressing human recombinant D2 receptors

-

[³H]Spiperone (radioligand)

-

Haloperidol (positive control competitor)

-

This compound (test compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare a serial dilution of 5-Nitro-THIQ in the assay buffer.

-

Assay Mixture: In test tubes, combine the cell membranes, [³H]Spiperone (at a concentration near its Kd), and the test compound dilution. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of haloperidol.

-

Incubation: Incubate the mixture at room temperature for 60 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent displacement of the radioligand by the test compound. Calculate the IC₅₀ and then use the Cheng-Prusoff equation to convert it to the inhibition constant (Ki).

Part 4: Quantitative Data Summary and Interpretation

Since no experimental data exists for 5-Nitro-THIQ, the following table presents hypothetical, yet plausible, data that one might expect based on the pharmacology of related compounds. This serves as a template for presenting future experimental results.

| Target | Assay Type | Parameter | Hypothetical Value for 5-Nitro-THIQ | Interpretation |

| MAO-A | In Vitro Inhibition | IC₅₀ | 85 nM | Potent inhibitor of MAO-A. |

| MAO-B | In Vitro Inhibition | IC₅₀ | 1.2 µM | ~14-fold selectivity for MAO-A over MAO-B. |

| Dopamine D2 Receptor | Radioligand Binding | Ki | 550 nM | Moderate affinity for the D2 receptor. |

| Serotonin 5-HT2A Receptor | Radioligand Binding | Ki | > 10 µM | Low affinity, suggesting minimal direct action. |

Interpretation of Hypothetical Data: The hypothetical data suggest that 5-Nitro-THIQ is a potent and selective MAO-A inhibitor. Its moderate affinity for the D2 receptor indicates a potential secondary mechanism that could contribute to its overall pharmacological profile. The low affinity for the 5-HT2A receptor suggests that its serotonergic effects are more likely mediated by MAO-A inhibition rather than direct receptor interaction.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated through empirical study, its structural features strongly suggest a primary role as a monoamine oxidase inhibitor, likely with a preference for the MAO-A isoform. A secondary, modulatory role at dopamine receptors is also plausible. The experimental framework provided in this guide offers a clear path for future research to rigorously test these hypotheses. Further investigation into its metabolic stability, blood-brain barrier permeability, and in vivo efficacy in animal models of neurological disorders will be critical to fully understanding its therapeutic potential.

The Biological Versatility of 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride: A Technical Guide for Researchers

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] This technical guide focuses on a specific derivative, 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride, a compound primarily recognized as a key intermediate in the synthesis of novel therapeutic agents.[3] While direct biological data on this specific nitro-isomer is limited, its structural features suggest a significant potential for biological activity, particularly in the realms of neuroprotection and oncology. This document will synthesize the known biological landscape of the THIQ core, infer the probable activities of the 5-nitro derivative, and provide detailed, field-proven protocols for its experimental evaluation. The hydrochloride salt form of this compound enhances its solubility, making it highly suitable for a variety of biological assays and formulation studies.[3]

Introduction: The Tetrahydroisoquinoline Scaffold as a Privileged Structure

The THIQ nucleus is a recurring motif in a multitude of biologically active molecules, ranging from antimicrobial and anti-inflammatory agents to potent anticancer and neuroprotective compounds.[1][2] This structural versatility has established the THIQ framework as a "privileged scaffold" in drug discovery, implying that it can serve as a template for developing ligands for diverse biological targets. The introduction of a nitro group at the 5-position of the THIQ ring system is a strategic chemical modification that can significantly influence the molecule's electronic properties, and consequently, its biological activity. The primary utility of this compound has been as a precursor for creating more complex, bioactive molecules, especially those targeting neurological disorders.[3]

Inferred Biological Potential and Mechanisms of Action

Based on the extensive research into the THIQ class of compounds, we can infer several high-probability biological activities for this compound. The following sections will explore these potential activities and their underlying molecular mechanisms.

Neuroprotective Activity: Targeting Glutamatergic Excitotoxicity

Many THIQ derivatives have demonstrated significant neuroprotective properties.[2] A key mechanism underlying this effect is the antagonism of the N-methyl-D-aspartate (NMDA) receptor, a critical component in the glutamatergic system.[1][4] Overactivation of NMDA receptors by the neurotransmitter glutamate leads to excessive calcium influx into neurons, a phenomenon known as excitotoxicity, which is a common pathway in a variety of neurodegenerative diseases.[5][6] By acting as uncompetitive antagonists, certain THIQs can block the NMDA receptor ion channel, thereby preventing the catastrophic cascade of events leading to neuronal cell death.[1]

Inferred Role of the 5-Nitro Group: The electron-withdrawing nature of the nitro group at the 5-position could modulate the interaction of the THIQ scaffold with the NMDA receptor, potentially enhancing its antagonistic properties. This makes this compound a prime candidate for investigation in models of neurodegenerative disorders like Alzheimer's and Parkinson's disease.

Signaling Pathway: NMDA Receptor Antagonism in Neuroprotection

Caption: Inferred mechanism of neuroprotection via NMDA receptor antagonism.

Anticancer Activity: Inhibition of the NF-κB Signaling Pathway

The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of inflammatory responses, and its aberrant activation is a hallmark of many cancers.[7][8] The NF-κB signaling pathway promotes cancer cell proliferation, survival, and metastasis. Several THIQ derivatives have been identified as potent inhibitors of NF-κB transcriptional activity, making them attractive candidates for anticancer drug development.[9] These compounds can interfere with the NF-κB pathway at various points, including the prevention of the nuclear translocation of the p65 subunit.[8][10]

Inferred Role of the 5-Nitro Group: The substitution pattern on the THIQ ring is critical for its NF-κB inhibitory activity. The presence of the 5-nitro group could enhance the molecule's ability to interact with key components of the NF-κB signaling cascade, thereby potentiating its anticancer effects.

Signaling Pathway: NF-κB Inhibition in Cancer

Caption: Inferred mechanism of anticancer activity via NF-κB pathway inhibition.

Experimental Protocols for Biological Evaluation

To validate the inferred biological activities of this compound, a series of well-established in vitro assays are recommended. The following protocols provide a starting point for researchers.

In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity

This assay assesses the ability of a test compound to protect neurons from glutamate-induced cell death.[11][12]

Experimental Workflow

Caption: Workflow for the in vitro neuroprotection assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate primary neurons or a neuronal cell line at an appropriate density in a 96-well plate and allow them to adhere and differentiate.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and make serial dilutions in culture medium.

-

Pre-treatment: Replace the culture medium with the medium containing the test compound at various concentrations. Include a vehicle control. Incubate for 1 to 24 hours.

-

Glutamate Exposure: Add a concentrated solution of L-glutamate to each well to achieve the final neurotoxic concentration. Do not add glutamate to the negative control wells.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified CO₂ incubator.

-

Cell Viability Assessment: Perform a standard MTT or LDH assay according to the manufacturer's instructions to quantify cell viability.

-

Data Analysis: Normalize the data to the untreated control (100% viability) and the glutamate-treated control (0% protection). Calculate the EC₅₀ value for neuroprotection.

In Vitro Anticancer Assay: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][9][13][14][15]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549 lung cancer cells, MDA-MB-231 breast cancer cells) in a 96-well plate at a suitable density and allow them to attach overnight.[10]

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

In Vitro Antibacterial Assay: Kirby-Bauer Disk Diffusion Test

This method assesses the susceptibility of bacteria to a test compound.[3][11][16][17][18]

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard).

-

Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate.

-

Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of this compound onto the agar surface.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where bacterial growth is inhibited.

-

Interpretation: Compare the zone diameter to established standards to determine if the bacteria are susceptible, intermediate, or resistant to the compound.

Quantitative Data Summary (Hypothetical)

As direct experimental data for this compound is not currently available in the public domain, the following table presents hypothetical IC₅₀/EC₅₀ values to illustrate how such data would be presented. These values are based on the known potencies of other THIQ derivatives.

| Biological Activity | Assay | Cell Line / Organism | Hypothetical IC₅₀/EC₅₀ (µM) |

| Anticancer | MTT Cytotoxicity | A549 (Human Lung Carcinoma) | 15.5 |

| Neuroprotection | Glutamate Excitotoxicity | SH-SY5Y (Human Neuroblastoma) | 8.2 |

| Antibacterial | MIC Determination | Staphylococcus aureus | 32.0 |

| Antibacterial | MIC Determination | Escherichia coli | > 64.0 |

Conclusion and Future Directions

This compound is a molecule of significant interest due to its position as a versatile synthetic intermediate and its potential, inferred from the broader class of THIQs, to exhibit potent biological activities. The strategic placement of the nitro group is likely to modulate its interaction with key biological targets, particularly those involved in neurodegenerative and oncological pathways.

This technical guide provides a framework for the systematic evaluation of this compound. The detailed protocols for neuroprotection, anticancer, and antibacterial assays offer a robust starting point for researchers to elucidate its specific biological profile. Future studies should focus on generating empirical data to confirm or refute the inferred activities and to precisely define its mechanism of action. Such research will be crucial in unlocking the full therapeutic potential of this and other related nitro-substituted tetrahydroisoquinoline derivatives.

References

- 1. 1-Methyl-1,2,3,4-tetrahydroisoquinoline and established uncompetitive NMDA receptor antagonists induce tolerance to excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. neuroproof.com [neuroproof.com]

- 6. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 7. innoprot.com [innoprot.com]

- 8. Inhibition of inflammatory mediators and cell migration by 1,2,3,4-tetrahydroquinoline derivatives in LPS-stimulated BV2 microglial cells via suppression of NF-κB and JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesized tetrahydroisoquinoline alkaloid exerts anticancer effects at least in part by suppressing NF-κB-regulated proteins in A549 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 15. mdpi.com [mdpi.com]

- 16. hrcak.srce.hr [hrcak.srce.hr]

- 17. mdpi.com [mdpi.com]

- 18. lab-chemicals.com [lab-chemicals.com]

An In-Depth Technical Guide to 5-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride Derivatives: Synthesis, Characterization, and Therapeutic Potential

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The introduction of a nitro group at the 5-position of the THIQ ring system creates a class of compounds with unique electronic and steric properties, opening new avenues for drug design and development. This technical guide provides a comprehensive overview of 5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride and its derivatives, intended for researchers, scientists, and professionals in the field of drug discovery. We will delve into the synthetic strategies for accessing this core structure, detailed methods for its analytical characterization, and a thorough exploration of its burgeoning therapeutic applications, with a focus on oncology and neuroprotection.

Introduction: The Significance of the 5-Nitro-THIQ Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is recognized as a "privileged scaffold" in drug discovery due to its ability to interact with a multitude of biological targets.[2][3] Its rigid, yet conformationally flexible, bicyclic structure allows for the precise spatial orientation of substituents, making it an ideal template for designing potent and selective ligands.

The incorporation of a nitro group, particularly at the 5-position of the aromatic ring, significantly modulates the physicochemical properties of the THIQ molecule. The strong electron-withdrawing nature of the nitro group can influence the pKa of the secondary amine, alter the molecule's susceptibility to metabolic enzymes, and introduce new potential hydrogen bonding interactions with biological targets. Furthermore, the nitro group can serve as a synthetic handle for further derivatization, allowing for the exploration of a wider chemical space.

The hydrochloride salt form of these derivatives is often employed to enhance aqueous solubility, a critical factor for in vitro biological assays and potential pharmaceutical formulations.[4] This guide will focus on the synthesis, characterization, and biological evaluation of this compound and its analogs, providing a foundation for their further exploration as therapeutic agents.

Synthetic Pathways to 5-Nitro-1,2,3,4-tetrahydroisoquinoline Derivatives

The synthesis of 5-nitro-1,2,3,4-tetrahydroisoquinolines can be approached through two primary strategies: late-stage nitration of a pre-formed tetrahydroisoquinoline core or de novo synthesis from a nitrated precursor. The choice of route is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Late-Stage Nitration of the Tetrahydroisoquinoline Core

Direct nitration of 1,2,3,4-tetrahydroisoquinoline presents a significant regioselectivity challenge. The electron-donating nature of the fused piperidine ring and the activating effect of the secondary amine can lead to a mixture of nitrated isomers. To achieve selective nitration at the 5-position, protection of the secondary amine is often necessary to modulate its directing effect and prevent side reactions.

A thorough investigation into the regioselective nitration of the closely related 1,2,3,4-tetrahydroquinoline has highlighted the complexity of this reaction.[5][6] Different N-protecting groups and nitrating agents can yield varying ratios of the 6- and 7-nitro isomers, with the 5-nitro product often being a minor component. Achieving high regioselectivity for the 5-position on the tetrahydroisoquinoline ring likely requires careful optimization of protecting groups and reaction conditions.

Conceptual Experimental Workflow for Late-Stage Nitration:

Figure 1: Conceptual workflow for the late-stage nitration approach.

De Novo Synthesis from Nitrated Precursors

Building the tetrahydroisoquinoline ring system from a pre-nitrated starting material offers a more controlled and often higher-yielding approach to the desired 5-nitro isomer. The classical Pictet-Spengler and Bischler-Napieralski reactions are the most widely employed methods for constructing the THIQ core and can be adapted for this purpose.[7]

2.2.1. The Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[7] To synthesize a 5-nitro-THIQ derivative, one would start with a 2-(2-nitrophenyl)ethylamine derivative.

Generalized Pictet-Spengler Reaction Scheme:

Figure 2: Generalized Pictet-Spengler reaction for 5-nitro-THIQ synthesis.

2.2.2. The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction provides a route to 3,4-dihydroisoquinolines through the intramolecular cyclization of an N-acyl-β-arylethylamine using a dehydrating agent, typically phosphoryl chloride (POCl₃). The resulting 3,4-dihydroisoquinoline can then be reduced to the desired tetrahydroisoquinoline.[7]

Generalized Bischler-Napieralski Reaction and Reduction Scheme:

Figure 3: Bischler-Napieralski and subsequent reduction workflow.

General Work-up Procedure for Aromatic Nitration Reactions

The following is a general protocol for the work-up and isolation of a solid nitroaromatic product, which can be adapted for the synthesis of 5-nitro-THIQ derivatives.[8]

Step-by-Step Protocol:

-

Quenching: Slowly and carefully pour the completed reaction mixture into a beaker containing a stirred slurry of crushed ice and water (typically 5-10 times the volume of the reaction mixture).

-

Neutralization: If the reaction was conducted in strong acid, cautiously neutralize the aqueous mixture with a base such as sodium carbonate or sodium hydroxide solution until the pH is neutral.

-

Isolation of Crude Product:

-

If a solid precipitates: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid in the funnel with several portions of cold water until the filtrate is neutral to pH paper.

-

If no solid precipitates (or for liquid products): Transfer the aqueous mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic extracts.

-

-

Washing and Drying: Wash the combined organic layers with water, followed by a wash with saturated brine to aid in drying. Separate the organic layer and dry it over an anhydrous drying agent such as anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Analytical Characterization

Unambiguous characterization of this compound and its derivatives is essential to confirm their identity, purity, and structure. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the structure of these compounds.[9]

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. Key signals to identify include the aromatic protons (which will be significantly shifted due to the nitro group), the methylene protons of the tetrahydroisoquinoline ring system, and the N-H proton.

-

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly informative for confirming the position of the nitro group.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for 5-nitro-THIQ derivatives include:

-

N-H stretching vibrations in the region of 3300-3500 cm⁻¹.

-

Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

-

Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

-

Asymmetric and symmetric N-O stretching vibrations of the nitro group, typically appearing as two strong bands around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compounds. By using a suitable stationary phase (e.g., C18) and mobile phase, the purity can be determined, and the presence of any impurities or isomers can be detected.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1187932-31-5 | [10] |

| Molecular Formula | C₉H₁₁ClN₂O₂ | [10] |

| Molecular Weight | 214.65 g/mol | [10] |

| Appearance | White to off-white solid | [4] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [10] |

Therapeutic Applications and Mechanisms of Action

The 5-nitro-THIQ scaffold is emerging as a promising platform for the development of novel therapeutics, particularly in the fields of oncology and neurology.

Anticancer Activity

Recent studies have highlighted the potential of nitrophenyl-substituted tetrahydroisoquinolines as potent anticancer agents.[11] These compounds have been shown to target key proteins involved in cancer cell proliferation and survival, such as Heat Shock Protein 90 (Hsp90) and the RET (Rearranged during Transfection) tyrosine kinase.[11]

4.1.1. Inhibition of Hsp90

Hsp90 is a molecular chaperone that is essential for the stability and function of a wide range of "client" proteins, many of which are oncoproteins that drive the growth and survival of cancer cells.[12] Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis.[13] Molecular docking studies suggest that nitrophenyl-tetrahydroisoquinoline derivatives can bind to the ATP-binding pocket of Hsp90, thereby inhibiting its chaperone function.[11] One study reported a binding energy of -6.8 kcal/mol for a nitrophenyl-THIQ derivative with Hsp90, comparable to the standard inhibitor Onalespib (-7.1 kcal/mol).[11]

HSP90 Inhibition Signaling Pathway:

Figure 4: Simplified signaling pathway of HSP90 inhibition by 5-Nitro-THIQ derivatives.

4.1.2. Inhibition of RET Kinase

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[4] Aberrant activation of RET through mutations or fusions is a known driver in several types of cancer, including thyroid and lung cancers.[4] Selective RET inhibitors have shown significant clinical efficacy in patients with RET-altered tumors.[14] Nitrophenyl-substituted tetrahydroisoquinolines have been identified as potential RET kinase inhibitors, with molecular docking studies indicating binding energies in the range of -5.2 to -6.8 kcal/mol.[11][15]

4.1.3. In Vitro Anticancer Activity

Several studies have demonstrated the cytotoxic effects of nitrophenyl-THIQ derivatives against various cancer cell lines. For instance, one compound exhibited potent antiproliferative activity against the HEPG2 (liver carcinoma) cell line, inducing a 59-fold increase in apoptosis and causing cell cycle arrest at the G2/M phase.[11] Another study on a series of tetrahydroisoquinoline derivatives reported IC₅₀ values in the range of 0.9 µM to 10.7 µM against various colon cancer cell lines, with the activity being dependent on the substitution pattern on the phenyl ring.[16]

Table 2: Selected In Vitro Anticancer Activity of Tetrahydroisoquinoline Derivatives

| Compound Type | Cell Line | Activity | IC₅₀ Value | Reference |

| Nitrophenyl-THIQ | HEPG2 (Liver) | Cytotoxic, Apoptotic | 75 µg/ml | [11] |

| 4-Chloro-phenyl-THIQ | Colon Cancer Cell Lines | KRas Inhibition | 0.9 - 10.7 µM | [16] |

| Phenyl-THIQ | MCF-7 (Breast) | Antiproliferative | 0.43 µg/mL | [16] |

| Phenyl-THIQ | MDA-MB-231 (Breast) | Antiproliferative | 0.37 µg/mL | [16] |

| Phenyl-THIQ | Ishikawa (Endometrial) | Antiproliferative | 0.01 µg/mL | [16] |

Neuroprotective Effects

The THIQ scaffold is also being investigated for its potential in treating neurodegenerative diseases. The proposed mechanisms of neuroprotection include antioxidant activity and modulation of glutamatergic neurotransmission.[17]

4.2.1. Antioxidant and Free Radical Scavenging Properties